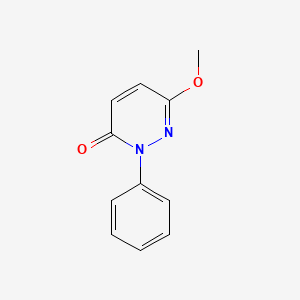![molecular formula C15H12ClN3OS2 B5410272 N-(3-chlorophenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B5410272.png)
N-(3-chlorophenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide is a synthetic organic compound that belongs to the class of thienopyrimidines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide typically involves multi-step organic reactions. The process may start with the preparation of the thienopyrimidine core, followed by the introduction of the chlorophenyl and sulfanylacetamide groups. Common reagents used in these reactions include chlorinating agents, amines, and thiols. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
N-(3-chlorophenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic ring.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-(3-chlorophenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins to exert its effects. The molecular pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with protein-protein interactions.
類似化合物との比較
Similar Compounds
- N-(3-chlorophenyl)-2-(thieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide
- N-(3-chlorophenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)acetamide
Uniqueness
N-(3-chlorophenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide is unique due to the presence of the sulfanylacetamide group, which may confer distinct chemical and biological properties compared to similar compounds
特性
IUPAC Name |
N-(3-chlorophenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3OS2/c1-9-5-12-14(17-8-18-15(12)22-9)21-7-13(20)19-11-4-2-3-10(16)6-11/h2-6,8H,7H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTIKRPTHSOMTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=CN=C2SCC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[methyl(2-phenylethyl)amino]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-indanecarboxamide](/img/structure/B5410200.png)
![N-[[3-[(4-methylphenyl)methoxy]phenyl]methyl]cyclopropanamine;hydrochloride](/img/structure/B5410202.png)
![1'-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5410206.png)
![N-(3-fluoro-2-methylphenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5410210.png)
![7-({4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHYL)-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE](/img/structure/B5410218.png)
![[5-(1-cyclopentyl-1H-imidazol-2-yl)-2-ethoxyphenyl]methanol](/img/structure/B5410229.png)
![3-ethyl-2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-6-iodo-4(3H)-quinazolinone](/img/structure/B5410239.png)
![2-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethanol](/img/structure/B5410247.png)


![[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(4-bromo-3,5-dimethylphenoxy)acetate](/img/structure/B5410256.png)
![5-(2,4-dimethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5410263.png)
![7-(cyclobutylmethyl)-2-[(8-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5410277.png)
![N-(6-oxo-9,10,11,12-tetrahydro-6H-chromeno[3,4-c]quinolin-7-yl)acetamide](/img/structure/B5410285.png)
